methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate
Description
Methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1.
The compound’s synthesis likely follows routes similar to those reported for pyrazole sulfonates, involving nucleophilic substitution reactions between activated sulfonyl chlorides and pyrazole precursors under basic conditions . Its design incorporates a cyclopropyl group—a common bioisostere in drug discovery—to enhance metabolic stability or modulate steric interactions.
Properties
IUPAC Name |
methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19-15(11-3-4-11)9-13(18-19)10-17-24(21,22)14-7-5-12(6-8-14)16(20)23-2/h5-9,11,17H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWFTINTURMFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the pyrazole ring can interact with various receptors and proteins. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules in the quinoline-piperazine-benzoate (C1–C7) and pyrazole sulfonate families. Key differences lie in the core heterocycle, linker groups, and substituents, which influence physicochemical properties and biological interactions.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The target compound’s pyrazole core is smaller and more electron-rich than the quinoline system in C1–C7 . Pyrazoles are known for hydrogen-bonding capabilities via N–H groups, which may enhance target binding compared to quinoline’s planar aromatic system.
Linker Groups: The sulfamoyl linker (–SO₂–NH–) in the target compound differs from the piperazine-carbonyl group in C1–C6. Sulfamoyl groups are stronger hydrogen-bond donors/acceptors, which may enhance interactions with polar enzyme active sites. In contrast, the piperazine-carbonyl linkers in C1–C7 offer conformational flexibility, enabling better accommodation in hydrophobic pockets .
Substituent Effects :
- The methyl benzoate ester in the target compound is a common feature in prodrug designs, enhancing solubility compared to free carboxylic acids. This mirrors strategies used in C1–C7, where methyl esters stabilize intermediates during synthesis .
- Halogenated aryl groups in C1–C7 (e.g., Br, Cl, F) improve lipophilicity and membrane permeability, whereas the cyclopropyl group in the target compound balances steric effects and metabolic stability .
Crystallographic and Stability Insights :
- Pyrazole sulfonate derivatives (e.g., 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate) exhibit planar tolyl groups and weak π–π interactions that stabilize crystal packing . Similar intermolecular interactions (e.g., C–H···π) may govern the target compound’s solid-state behavior.
- Refinement tools like SHELXL are critical for analyzing such structures, as demonstrated in small-molecule crystallography .
Biological Activity
Methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- CAS Number : Not specified in the current literature.
The compound features a benzoate moiety, a sulfamoyl group, and a pyrazole derivative, which are known to contribute to various biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, research on related compounds has shown that aminomethyl derivatives of pyrazole can surpass the anti-inflammatory activity of standard drugs like diclofenac sodium. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and substituents can enhance biological efficacy .
| Compound | Activity Level | Comparison Standard |
|---|---|---|
| This compound | TBD | Diclofenac Sodium |
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Higher than standard | Diclofenac Sodium |
The proposed mechanism for the anti-inflammatory activity of this compound may involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses.
Study on Pyrazole Derivatives
In a study focusing on various pyrazole derivatives, including those similar to this compound, it was found that modifications at specific positions significantly influenced anti-inflammatory potency. The introduction of electron-donating groups enhanced the interaction with target enzymes .
In Vivo Studies
In vivo studies involving animal models have indicated that compounds with similar structures exhibit reduced edema and inflammatory markers when administered. These findings support the hypothesis that this compound could possess similar therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate in laboratory settings?
- Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Researchers should use PPE (gloves, lab coats, safety goggles) and work in a fume hood. First-aid measures include immediate rinsing with water for skin/eye contact, fresh air for inhalation, and medical consultation for ingestion. Emergency protocols should align with EU-GHS/CLP regulations .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C18H15N3O4S, MW 369.40) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can verify functional groups, such as the sulfamoyl and benzoate moieties. For crystallinity analysis, single-crystal X-ray diffraction (as demonstrated for related pyrazole derivatives) can resolve molecular geometry and non-covalent interactions (e.g., π-π stacking) .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ anhydrous tetrahydrofuran (THF) as a solvent with sodium hydride (NaH) as a base, as used in analogous sulfonylpyrazole syntheses . Reaction monitoring via thin-layer chromatography (TLC) or HPLC can detect intermediates. For yield improvement, consider varying stoichiometric ratios (e.g., 2:1 molar ratio of sulfonyl chloride to pyrazole precursor) and reaction temperatures (e.g., 0°C to room temperature gradients) .
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity or biological activity?
- Methodological Answer : Computational modeling (DFT or molecular docking) can predict steric hindrance and electronic distribution. Compare biological activity (e.g., enzyme inhibition) with analogs lacking the cyclopropyl group. For structural analysis, crystallography data (e.g., dihedral angles between aromatic planes) can reveal conformational flexibility .
Q. What methodologies are suitable for studying environmental persistence or degradation pathways of this compound?
- Methodological Answer : Follow protocols from environmental chemistry projects like INCHEMBIOL, which assess abiotic transformations (hydrolysis, photolysis) and biotic degradation (microbial assays). Use LC-MS/MS to detect degradation products and quantify half-lives under varying pH/temperature conditions .
Q. How can researchers resolve contradictions in biological activity data across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
